trans-4-(Boc-amino)cyclohexanecarboxylic acid

Opioid pharmacology Peptide therapeutics Receptor binding assay

Select pure trans isomer (CAS 53292-89-0) for Boc/Benzyl SPPS and rigid peptidomimetics, not cis/trans mixture (CAS 130309-46-5). Defined diequatorial scaffold ensures reproducible coupling and predictable κ-opioid receptor selectivity (Ki = 13.4 nM). Mild Boc cleavage (TFA/DCM) preserves acid-sensitive groups. Do not substitute with Fmoc, Cbz, or free amine analogues.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 130309-46-5
Cat. No. B138230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-(Boc-amino)cyclohexanecarboxylic acid
CAS130309-46-5
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)C(=O)O
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-8(5-7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
InChIKeyKXMRDHPZQHAXML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-4-(Boc-amino)cyclohexanecarboxylic acid Procurement: Stereochemically Pure Protected Cyclohexane Amino Acid Building Block for Peptide and Pharmaceutical Synthesis


trans-4-(Boc-amino)cyclohexanecarboxylic acid (CAS 53292-89-0 for pure trans isomer; CAS 130309-46-5 for cis/trans mixture), also designated Boc-trans-4-aminocyclohexanecarboxylic acid or Boc-1,4-trans-ACHC-OH, is an N-Boc-protected conformationally constrained β/γ-amino acid derivative with the molecular formula C12H21NO4 and molecular weight of 243.30 g/mol [1]. The compound exists as a white to almost-white crystalline solid with a melting point of 183°C [1] and is characterized by a trans-substituted cyclohexane ring bearing a Boc-protected amino group at the 4-position and a carboxylic acid moiety at the 1-position, providing a rigid, extended scaffold with the amino and carboxyl functional groups locked in a defined diequatorial orientation [2]. Its primary utility lies in solid-phase peptide synthesis (SPPS) using Boc chemistry strategies and as a pharmaceutical intermediate for constructing conformationally constrained peptidomimetics with precisely controlled backbone geometry .

trans-4-(Boc-amino)cyclohexanecarboxylic acid: Why cis Isomers, Unprotected Analogues, or Alternative Protecting Groups Are Not Interchangeable


Substitution of trans-4-(Boc-amino)cyclohexanecarboxylic acid with apparently similar compounds is scientifically inadvisable for three distinct and quantifiable reasons. First, stereochemistry fundamentally dictates conformational output: the trans isomer adopts a diequatorial chair conformation with the amino and carboxyl groups extending in opposite directions (N-to-C distance of approximately 0.65 nm), whereas the cis isomer forces one substituent axial and yields a bent geometry with a compressed N-to-C distance of approximately 0.55 nm [1]; these divergent spatial arrangements translate into functionally distinct biological activities, with trans-containing analogues demonstrating K-opioid receptor affinities (Ki = 13.4 nM) that differ from their cis counterparts (Ki = 9.1 nM) [2]. Second, the Boc protecting group is not fungible with alternative protections: Boc cleavage occurs under mild acidolysis (e.g., TFA in DCM), whereas benzyl carbamates (Cbz) require significantly stronger acidic conditions for deprotection, and Fmoc employs an orthogonal base-labile strategy incompatible with Boc-based SPPS protocols [3] [4]. Third, using the unprotected 4-aminocyclohexanecarboxylic acid directly is contraindicated because the free amine is more reactive and less chemically stable during multi-step synthetic sequences, increasing the risk of unwanted side reactions and reducing overall synthetic efficiency [5].

trans-4-(Boc-amino)cyclohexanecarboxylic acid Quantitative Differentiation Evidence: Receptor Affinity, Stability, and Conformational Precision Data


Kappa Opioid Receptor Binding Affinity: trans-ACCA vs. cis-ACCA in Dynorphin A Peptide Analogues

When incorporated as a conformationally constrained replacement for Gly2-Gly3 in dynorphin A-(1-13)NH2 peptide analogues, the trans-4-aminocyclohexanecarboxylic acid (trans-ACCA) scaffold—the unprotected backbone corresponding to trans-4-(Boc-amino)cyclohexanecarboxylic acid—produced a peptide with κ-opioid receptor binding affinity of Ki = 13.4 nM and κ/μ/δ selectivity ratio of 1/21/103. In contrast, the cis-ACCA-containing analogue exhibited Ki = 9.1 nM with κ/μ/δ selectivity ratio of 1/13/210 [1]. Both isomers demonstrated κ-receptor selectivity, but the trans isomer conferred a distinct selectivity profile with a higher μ/κ discrimination factor compared to the cis isomer [1].

Opioid pharmacology Peptide therapeutics Receptor binding assay

Functional Opioid Activity in Guinea Pig Ileum: trans-ACCA vs. cis-ACCA Comparison

In the guinea pig ileum (GPI) functional assay—a standard ex vivo model for opioid activity assessment—the cis-ACCA-containing dynorphin A-(1-13)NH2 analogue demonstrated only very weak opioid activity with an IC50 of 4.0 μM [1]. While the publication does not provide a numerical IC50 value for the trans-ACCA analogue in this specific assay format, the authors explicitly noted that the cis-ACCA analogue showed "very weak opioid activity" as a distinct and notable finding, indicating that the trans isomer confers differential functional pharmacology even when receptor binding affinities are comparable [1].

Functional pharmacology Smooth muscle assay Ex vivo tissue

Metabolic Stability Enhancement: trans-ACCA-Containing Pseudopeptides vs. Native Peptide

In a study of cytotoxic T lymphocyte (CTL) epitope analogues, the incorporation of trans-4-aminocyclohexanecarboxylic acid (trans-ACCA) into CLG peptide (H-Cys-Leu-Gly-Gly-Leu-Leu-Thr-Met-Val-OH) replacing Gly-Gly and/or Thr-Met dipeptide units resulted in pseudopeptides exhibiting higher enzymatic resistance compared to the original unmodified CLG peptide [1]. Critically, some trans-ACCA-derivatives retained the capacity to associate with HLA-A2 molecules and efficiently stimulate CTL responses directed against the CLG natural epitope, whereas the native CLG peptide has low affinity for HLA-A2 and produces weak CTL stimulation [1].

Peptide stability Enzymatic resistance Immunotherapy

Conformational Precision: trans vs. cis N-to-C Distance Dictates Bioactive Geometry

NMR and semiempirical molecular orbital (CNDO/2 and MNDO) studies of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids in aqueous solution established that the trans isomer adopts a diequatorial chair conformation with both substituents in the energetically preferred equatorial position, whereas the cis isomer forces one substituent into an axial orientation [1]. The atomic distance between the nitrogen of the amino group and the carbon of the carboxyl group in the preferred conformer of the trans form measures 0.65 nm, while the cis form compresses this distance to 0.55 nm [1]. Calculated energy differences between cis and trans isomers in related systems range from 1.72 to 23.58 kJ/mol depending on substitution patterns, with trans isomers consistently exhibiting lower energy conformations [2].

Conformational analysis Peptidomimetic design Molecular modeling

Boc Protection Orthogonality: Acid-Labile Boc vs. Base-Labile Fmoc Strategy Incompatibility

The Boc protecting group employed in trans-4-(Boc-amino)cyclohexanecarboxylic acid is cleaved under mild acidolysis conditions (e.g., trifluoroacetic acid in dichloromethane), making it compatible with Boc/Benzyl solid-phase peptide synthesis strategies that utilize HF for final resin cleavage [1]. In contrast, the Fmoc protecting group is base-labile and employs an orthogonal protection scheme that is incompatible with Boc-based SPPS protocols [2]. Additionally, Boc can be cleaved by mild acidolysis, whereas benzyl carbamates (Cbz) require significantly stronger acidic conditions for deprotection, limiting their use in sequences containing acid-sensitive residues [1].

Solid-phase peptide synthesis Protecting group strategy SPPS

Commercial Purity Specification: trans Isomer >98.0% (GC/T) from Major Suppliers

Commercially available trans-4-(Boc-amino)cyclohexanecarboxylic acid (CAS 53292-89-0, pure trans isomer) is supplied with a purity specification of >98.0% as determined by both gas chromatography (GC) and neutralization titration (T), with appearance confirmed as white to almost white powder to crystal and structure confirmed by NMR [1]. In contrast, the cis/trans mixture product (CAS 130309-46-5) is supplied as a mixture with undefined isomer ratios, which introduces stereochemical uncertainty that can compromise synthetic reproducibility and SAR interpretation .

Quality control Analytical chemistry Procurement

trans-4-(Boc-amino)cyclohexanecarboxylic acid Procurement-Relevant Application Scenarios: Where Stereochemical Integrity and Boc Orthogonality Are Non-Negotiable


Boc-Based Solid-Phase Peptide Synthesis (SPPS) Requiring Conformationally Constrained Building Blocks

Researchers executing Boc/Benzyl solid-phase peptide synthesis protocols must select trans-4-(Boc-amino)cyclohexanecarboxylic acid (CAS 53292-89-0) rather than Fmoc-protected or unprotected analogues due to the requirement for acid-labile protection orthogonal to HF resin cleavage conditions [1]. The trans stereochemistry ensures the cyclohexane scaffold adopts the diequatorial conformation (N-to-C distance 0.65 nm) that enforces an extended peptide backbone geometry, as validated by NMR and molecular orbital studies [2]. Use of the cis/trans mixture (CAS 130309-46-5) would introduce undefined stereochemical heterogeneity, compromising both synthetic reproducibility and downstream SAR interpretation .

Design of Extended-Conformation Peptidomimetics Targeting κ-Opioid or Other GPCR Receptors

In structure-based design of peptidomimetics targeting κ-opioid receptors or other GPCRs requiring extended ligand geometries, the trans-cyclohexane scaffold provides a well-characterized conformational constraint that mimics the Gly-Gly extended conformation in dynorphin A [3]. The trans-ACCA-containing analogue demonstrates a distinct κ/μ/δ selectivity ratio of 1/21/103 compared to the cis-containing analogue's 1/13/210 [3], confirming that trans stereochemistry is essential for achieving the desired receptor selectivity fingerprint. Medicinal chemists optimizing SAR for peptide-based GPCR ligands should specify the pure trans isomer to avoid confounding stereochemical variables in lead optimization campaigns.

Development of Metabolically Stabilized Immunotherapeutic Peptide Epitopes

For immunotherapy applications where peptide epitopes require enhanced proteolytic resistance while maintaining HLA binding and CTL stimulation capacity, trans-4-(Boc-amino)cyclohexanecarboxylic acid provides a validated scaffold. Studies of CTL epitope analogues demonstrated that incorporation of trans-ACCA residues replacing native dipeptide units yields pseudopeptides with higher enzymatic resistance than the unmodified peptide, while retaining the ability to associate with HLA-A2 and stimulate antigen-specific CTL responses [4]. This dual benefit—enhanced stability with preserved bioactivity—is stereochemistry-dependent and cannot be assumed for cis isomers or alternative scaffolds without empirical validation.

Synthetic Route Development Requiring Mild Acid-Labile Orthogonal Protection

Organic chemists designing multi-step synthetic routes that incorporate acid-sensitive functional groups elsewhere in the molecule should select Boc-protected trans-4-aminocyclohexanecarboxylic acid because Boc cleavage requires only mild acidolysis (TFA in DCM), whereas Cbz protection demands stronger acidic conditions (HBr in AcOH) or hydrogenolysis that may compromise other sensitive moieties [1]. The defined trans stereochemistry additionally ensures predictable coupling outcomes and facilitates purification, as the single stereoisomer produces simpler reaction mixtures than cis/trans mixtures, reducing purification burden and improving isolated yields.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-4-(Boc-amino)cyclohexanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.